Lavandulyl diphosphate is primarily derived from plants in the Lavandula genus, notably Lavandula angustifolia. These plants are known for their essential oils, which contain a variety of monoterpenes, including lavandulol and its derivatives. The biosynthetic pathways leading to lavandulyl diphosphate involve several enzymatic processes that convert simple precursors into more complex aromatic compounds.
Lavandulyl diphosphate is synthesized through a specific enzymatic reaction catalyzed by lavandulyl diphosphate synthase. This enzyme utilizes dimethylallyl diphosphate as a substrate and facilitates its conversion into lavandulyl diphosphate through a series of steps:
The reaction mechanism involves key residues within the active site of the enzyme, particularly histidine, which plays a crucial role in catalyzing the reaction by facilitating proton transfers and stabilizing intermediates .
Lavandulyl diphosphate has a complex molecular structure characterized by its diphosphate group and carbon skeleton derived from isoprenoid precursors. The molecular formula can be represented as C10H17O7P2.
Lavandulyl diphosphate participates in various chemical reactions, primarily involving its conversion into other monoterpenes or related compounds:
These reactions are facilitated by various enzymes that recognize specific functional groups on lavandulyl diphosphate, leading to diverse product formation .
The mechanism by which lavandulyl diphosphate synthase operates involves several key steps:
Research indicates that specific amino acids within the enzyme's active site are essential for these processes, particularly histidine residues that facilitate proton transfers necessary for catalysis .
Relevant data indicate that lavandulyl diphosphate can undergo hydrolysis to yield phosphoric acid derivatives if not properly stabilized .
Lavandulyl diphosphate has several scientific uses:
LPPS exhibits stringent substrate specificity for dimethylallyl diphosphate (DMAPP) as both the electrophile (in the allylic S1 site) and the nucleophile (in the homoallylic S2 site). Structural studies based on X-ray crystallography (PDB ID: 5HC6, 5HC8) reveal a bivalent active site architecture critical for this dimerization [1] [3]:
Crucially, the residue His78 (replacing Asn in bacterial undecaprenyl diphosphate synthase, UPPS) within the S1 site is essential for catalysis. His78 promotes diphosphate release from the allylic DMAPP substrate, enhancing carbocation formation. Mutagenesis studies confirm H78N mutants exhibit drastically reduced activity, highlighting its role in enabling the atypical head-to-middle condensation [1] [3] [6]. Ligand-binding studies using S-thiolo analogs (DMASPP) showed intact binding in S2 but cleavage to thiodiphosphate and isoprene in S1, underscoring S1's ionization capability [1] [3].
Table 1: Key Active Site Residues in LPPS Catalyzing DMAPP Dimerization
Residue | Location | Proposed Role | Structural Analog in UPPS | Effect of Mutation |
---|---|---|---|---|
Asp76 | S1 Site | Mg²⁺ Coordination | Asp26 (EcUPPS) | Loss of Mg²⁺ binding; Abolished catalysis |
His78 | S1 Site | Facilitates diphosphate release | Asn28 (EcUPPS) | Drastic activity reduction (H78N) |
Arg/Lys Cluster | Near S1/S2 | Stabilizing diphosphate groups | Conserved | Reduced substrate affinity |
Hydrophobic residues | S2 Site | Binding DMAPP isoprene unit | Similar fold | Altered substrate specificity |
Detailed kinetic characterization of LPPS reveals complex substrate interaction kinetics indicative of allosteric regulation:
Table 2: Kinetic Parameters of Lavandulyl Diphosphate Synthase
Parameter | Value Range | Interpretation | Method/Notes |
---|---|---|---|
Km (DMAPP) | ~2 - 10 µM | High substrate affinity | Radioassay / Colorimetric assay |
kcat | ~0.5 - 2 s⁻¹ | Moderate catalytic rate | Varies by species & conditions |
kcat/K*m | ~10⁵ M⁻¹s⁻¹ | Catalytic efficiency | Indicates efficient enzyme |
Hill Coefficient (nH) | 1.5 - 2.0 | Positive cooperativity | Sigmoidal kinetics |
Substrate Inhibition | Observed >100 µM | Inhibition at high [DMAPP] | Potential regulatory mechanism |
LPPS shares significant structural homology (~42-47% identity) with bacterial cis-prenyltransferases (cis-PTs) like undecaprenyl diphosphate synthase (UPPS), particularly within the catalytic core domain adopting the characteristic "butterfly fold" [1] [3] [7]. Despite this fold similarity, key mechanistic and functional differences define LPPS as an irregular prenyltransferase:
Active Site Determinants of Specificity: The single amino acid substitution His78 (LPPS) for Asn (UPPS and most other cis-PTs) in the S1 site is a critical determinant. His78 facilitates diphosphate release and carbocation formation specifically for the head-to-middle condensation. Replacing His78 with Asn (H78N mutant) converts LPPS kinetics towards a UPPS-like profile but without gaining productive IPP condensation activity, emphasizing the complexity of active site tuning for irregular condensation [1] [3]. Furthermore, subtle differences in the shape and electrostatic potential of the S2 site govern the strict preference for DMAPP over IPP in LPPS.
Product Chain Length Control: Regular trans- and cis-PTs typically produce specific chain lengths (C15 for FPP synthase, C50-C55 for UPPS) controlled by the size of the product-binding tunnel. LPPS, producing only the C10 LPP, lacks an elongation tunnel, effectively functioning as a dimerizing enzyme [1] [3] [9].
This comparative analysis underscores how evolutionary modifications within a conserved prenyltransferase fold enable the chemically distinct head-to-middle condensation reaction unique to LPPS and related irregular terpene synthases.
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